![molecular formula C20H22N2O3S B2761340 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 96973-58-9](/img/structure/B2761340.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, an amide group, and ether groups. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the amide group would likely contribute to the compound’s rigidity, while the methoxy and pentyloxy groups could provide some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the ether groups could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole ring could contribute to its aromaticity, while the ether and amide groups could influence its solubility .Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Development
Alzheimer's Disease : A series of hydroxamic acids, including compounds with structural similarities to "N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide", were developed to selectively inhibit histone deacetylase 6 (HDAC6). These compounds demonstrated potent inhibitory activity and showed potential in ameliorating Alzheimer's disease phenotypes by reducing tau protein phosphorylation and aggregation, suggesting a promising direction for Alzheimer's treatment research (Lee et al., 2018).
Antimicrobial and Anti-Inflammatory Agents : Novel compounds derived from visnaginone and khellinone showed significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2), alongside notable analgesic and anti-inflammatory activities. These findings highlight the potential of benzothiazole derivatives in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Cancer Therapy : Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound in particular was found to induce G2/M cell cycle arrest and activate p53 in Colo205 cells, promoting apoptosis through mitochondrial pathways. This suggests a potential role for benzothiazole derivatives in cancer therapy (Kumbhare et al., 2014).
Molecular Mechanism Investigation
- Apoptosis Induction : A study on a benzothiazole derivative, AMBAN, demonstrated its ability to induce apoptosis in human leukemia cells via reactive oxygen species production, mitochondrial membrane potential decrease, caspase activation, and p38 MAPK activation. This work provides insights into the molecular mechanisms of apoptosis induced by benzothiazole derivatives, which could be relevant for developing new therapeutic strategies (Repický et al., 2009).
Material Science
- Liquid Crystal Synthesis : New calamitic liquid crystals with a benzothiazole core were synthesized, demonstrating the versatile applications of benzothiazole derivatives beyond pharmaceuticals. These materials exhibited enantiotropic nematic phases, indicating potential uses in liquid crystal displays and other optical technologies (Ha et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-5-12-25-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(24-2)13-18(17)26-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIVCPAXAONWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.